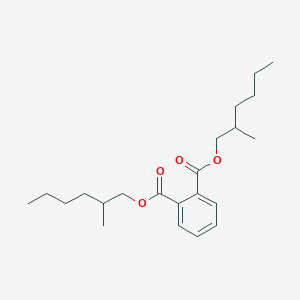
Bis(2-methylhexyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C24H38O4. It is a diester of phthalic acid and 2-methylhexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with 2-methylhexanol. The reaction is catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The crude product is then purified through neutralization, washing, and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-methylhexanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Phthalic acid and 2-methylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-methylhexyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the study of plasticizer effects on biological systems and their potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants
Mechanism of Action
The primary mechanism by which Bis(2-methylhexyl) benzene-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but higher toxicity concerns.
Dioctyl terephthalate (DOTP): A phthalate-free alternative with similar plasticizing properties but considered more environmentally friendly.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure, offering different flexibility and durability characteristics
Uniqueness
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is unique in its balance of plasticizing efficiency and lower toxicity compared to some other phthalates. Its specific alkyl chain structure provides a distinct set of physical properties, making it suitable for applications where both flexibility and safety are paramount .
Properties
CAS No. |
53306-52-8 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
bis(2-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-7-11-17(3)15-25-21(23)19-13-9-10-14-20(19)22(24)26-16-18(4)12-8-6-2/h9-10,13-14,17-18H,5-8,11-12,15-16H2,1-4H3 |
InChI Key |
FBDBBRIVIAEKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


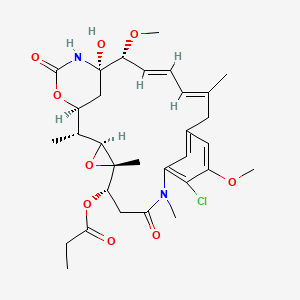
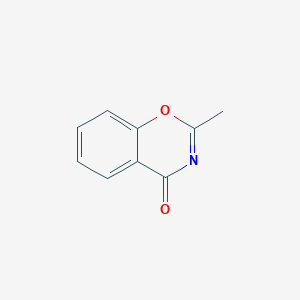
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
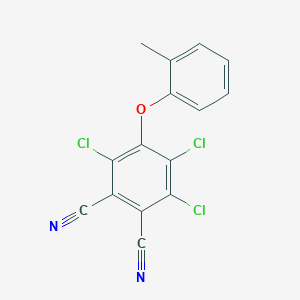
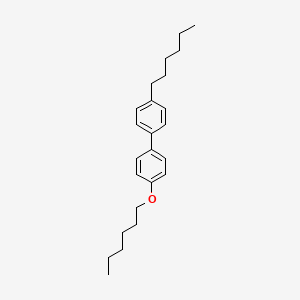
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
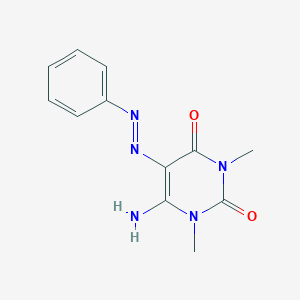
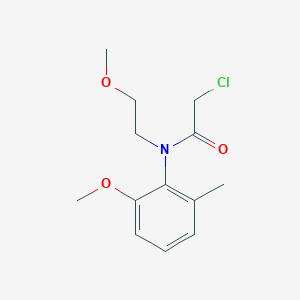
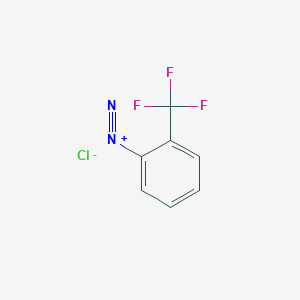
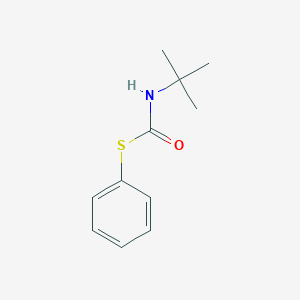
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
